molecular formula C15H13ClN2O2S B2890545 1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-33-7

1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2890545
CAS No.: 886923-33-7
M. Wt: 320.79
InChI Key: OEVZTXONWCKGCS-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the 1 and 2 positions . The molecule also contains a chlorobenzyl group and a methylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazoles can generally be synthesized using the Debus-Radziszewski imidazole synthesis . This involves the condensation of glyoxal, formaldehyde, and primary amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a benzyl group substituted with a chlorine atom, and a sulfonyl group substituted with a methyl group .


Chemical Reactions Analysis

Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and are often used in the synthesis of various pharmaceuticals .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole and related imidazole derivatives have shown significant utility in organic synthesis, particularly in the synthesis of tetrasubstituted imidazoles. For example, novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have been efficiently utilized as catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles through one-pot multi-component condensation reactions under solvent-free conditions. This demonstrates the versatility of imidazole derivatives in facilitating complex organic reactions, contributing to greener and more efficient synthesis protocols (Zolfigol et al., 2013).

Advancements in Catalysis

Further advancements in the field have introduced other sulfonic acid functionalized imidazolium salts as novel and highly efficient catalytic systems. For instance, combinations of these salts with FeCl3 have shown to be effective in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes, using atmospheric air as a green oxidant at room temperature. This highlights the role of imidazole derivatives in developing environmentally friendly catalytic processes that contribute to sustainable chemistry practices (Khazaei et al., 2011).

Organocatalysis and Green Chemistry

Imidazole-based zwitterionic salts have also been recognized for their efficiency as organocatalysts. For instance, 4-(3-methylimidazolium)butane sulfonate has been found to effectively catalyze the regioselective opening of aziridine rings by various nucleophiles. This methodology is not only highly regioselective but also scales well, indicating the potential of imidazole derivatives in facilitating large-scale organic syntheses while adhering to the principles of green chemistry (Ghosal et al., 2016).

Applications in Material Science

In material science, imidazole derivatives have contributed to the development of novel materials. For example, imidazolium salts with various anions have been synthesized to study their effects on mesomorphic properties and ionic conductivities. These studies have paved the way for the design of new materials with potential applications in electronics and energy storage, demonstrating the broad applicability of this compound and its derivatives beyond the realm of organic synthesis (Yoshio et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazoles in general are a key component of many biologically active molecules and pharmaceuticals .

Future Directions

The future directions for this compound would likely depend on its intended application. Given the prevalence of imidazoles in pharmaceuticals, potential directions could include drug development or medicinal chemistry .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-21(19,20)15-17-13-4-2-3-5-14(13)18(15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVZTXONWCKGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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